molecular formula C27H25NO5 B14400020 4-Pentylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate CAS No. 88133-78-2

4-Pentylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate

Cat. No.: B14400020
CAS No.: 88133-78-2
M. Wt: 443.5 g/mol
InChI Key: CZJPZTVYJJJDOD-UHFFFAOYSA-N
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Description

4-Pentylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate is a chemical compound with the molecular formula C27H25NO5. It is known for its applications in various scientific fields due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate typically involves esterification reactions. One common method is the reaction between 4-pentylphenol and 4-cyanobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Pentylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

4-Pentylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of liquid crystals and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Pentylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The ester and cyano groups play a crucial role in its reactivity and interaction with biological molecules. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pentylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate is unique due to the presence of both the ester and cyano groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

88133-78-2

Molecular Formula

C27H25NO5

Molecular Weight

443.5 g/mol

IUPAC Name

(4-pentylphenyl) 4-(4-cyanobenzoyl)oxy-3-methoxybenzoate

InChI

InChI=1S/C27H25NO5/c1-3-4-5-6-19-9-14-23(15-10-19)32-27(30)22-13-16-24(25(17-22)31-2)33-26(29)21-11-7-20(18-28)8-12-21/h7-17H,3-6H2,1-2H3

InChI Key

CZJPZTVYJJJDOD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)C#N)OC

Origin of Product

United States

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